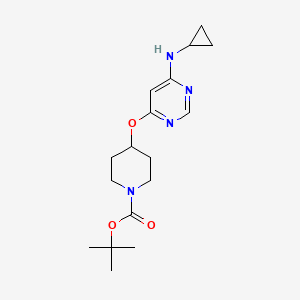

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

Description

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1417793-41-9) is a piperidine-based carbamate derivative with a pyrimidinyloxy substituent. Its molecular formula is C₁₇H₂₆N₄O₃, and it has a molecular weight of 338.42 g/mol . This compound is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors or other bioactive molecules targeting nucleotide-binding domains. It is commercially available at ≥95% purity and is typically stored under dry, cool conditions .

Properties

IUPAC Name |

tert-butyl 4-[6-(cyclopropylamino)pyrimidin-4-yl]oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-17(2,3)24-16(22)21-8-6-13(7-9-21)23-15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFXYRXGYHJQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC(=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

- IUPAC Name : this compound

- Molecular Formula : C17H26N4O3

- Molecular Weight : 334.41 g/mol

- CAS Number : 1417793-41-9

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine moiety suggests potential inhibition of kinases or other enzymes critical in cancer and viral infections.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of pyrimidine have shown efficacy against HIV and other viral pathogens. In vitro studies demonstrated that certain pyrimidine derivatives can inhibit viral replication by interfering with the viral life cycle.

Antitumor Properties

Studies have explored the antitumor potential of related compounds, particularly in targeting specific cancer cell lines. The piperidine ring structure is known to enhance bioavailability and cellular uptake, which may contribute to the observed cytotoxic effects against various cancer types.

Case Studies

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of this compound. Modifications to the cyclopropyl and piperidine groups have been shown to enhance potency and selectivity against target enzymes.

- In vitro Studies : Compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation, showing IC50 values ranging from 31.9 μM to 32.2 μM against HCV NS5B.

- Cytotoxicity : The CC50 values indicate a favorable therapeutic index, suggesting low cytotoxicity relative to their antiviral efficacy.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclopropylamino group in the target compound enhances steric bulk and may influence binding affinity in biological targets compared to simpler amino or diethylamino groups . The methylthio substituent in CAS 1353989-79-3 introduces sulfur-based reactivity (e.g., susceptibility to oxidation) absent in the oxygen-linked target compound . Chloro and methyl groups (CAS 1289386-94-2) increase electrophilicity and hydrophobicity, respectively, altering solubility and metabolic stability .

Physicochemical Properties :

- The target compound’s pyrimidinyloxy linkage provides moderate polarity, balancing solubility (likely in organic solvents like DCM or MeOH) and membrane permeability.

- Analogs with pyridine rings (e.g., CAS 1707580-61-7) exhibit lower molecular weights (~277 g/mol) and different electronic profiles due to aromatic nitrogen positioning .

- The methylthio -containing analog (CAS 1353989-79-3) has a higher molecular weight (379.52 g/mol) and requires refrigeration (2–8°C) for stability, suggesting greater sensitivity to degradation .

Q & A

Q. What are the key synthetic routes for tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions between pyrimidine intermediates and piperidine derivatives. For example:

- Step 1 : Reaction of 6-chloropyrimidine derivatives with cyclopropylamine under nucleophilic aromatic substitution (SNAr) conditions to introduce the cyclopropylamino group .

- Step 2 : Etherification of the hydroxyl-containing piperidine scaffold with tert-butyl chloroformate in dichloromethane (DCM) at 0–25°C, using a base like triethylamine .

- Optimization : Solvents (e.g., acetonitrile for polar intermediates), temperature control (room temperature to 60°C), and catalysts (e.g., DMAP for esterification) are critical. Reaction progress is monitored via TLC or HPLC .

Q. What spectroscopic methods are used to characterize this compound, and how are spectral data interpreted?

- NMR : H and C NMR confirm the piperidine ring (δ 1.4–3.5 ppm for protons, δ 25–55 ppm for carbons) and pyrimidine moiety (δ 6.5–8.5 ppm for aromatic protons). The tert-butyl group appears as a singlet at δ 1.4 ppm .

- HRMS : Validates molecular weight (e.g., calculated m/z for : 385.21) with <2 ppm error .

- IR : Peaks at 1680–1720 cm confirm the carbonyl group from the tert-butyl carbamate .

Q. What safety precautions are essential during experimental handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods when handling solvents (e.g., DCM, THF) or volatile reagents .

- Storage : Store at 2–8°C under inert gas (N or Ar) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Scenario : Splitting in tert-butyl signals may indicate rotameric equilibria or impurities.

- Resolution :

Q. What strategies optimize yield in multi-step syntheses, and how are competing side reactions mitigated?

- Yield Optimization :

- Side Reaction Mitigation :

Q. How does structural modification (e.g., substituent variation on pyrimidine) influence biological activity?

- Case Study : Replacing cyclopropylamino with trifluoromethyl groups (e.g., as in ) enhances lipophilicity and target binding (e.g., kinase inhibition).

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.